Regioisomeric Differentiation: 8-CF3 vs. 7-CF3 Substitution Position Governs PARP-1 Inhibitor Potency Outcomes
In a systematic SAR study of tricyclic quinoxalinone PARP-1 inhibitors, Miyashiro et al. evaluated substitutions at both the 7- and 8-positions of the quinoxalinone ring. Compounds bearing substituents at the 8-position exhibited distinct enzymatic and cellular potency profiles compared to their 7-substituted counterparts, with the tricyclic quinoxalinone class described as 'sensitive to modifications of both the amine substituent and the tricyclic core' [1]. The 8-CF3 compound (CAS 1008022-69-2) places the trifluoromethyl group at the position corresponding to the benzo ring of the quinoxalinone, while the 7-CF3 regioisomer (CAS 1009166-71-5) positions the CF3 group on the pyrazine ring side, altering the electronic distribution across the fused ring system and potentially affecting hydrogen-bonding interactions with the PARP-1 catalytic site [2].
| Evidence Dimension | PARP-1 inhibitory potency as a function of substitution position (7- vs. 8-) on the quinoxalinone ring |
|---|---|
| Target Compound Data | 8-CF3 substitution position (this compound, CAS 1008022-69-2); class-level SAR indicates 8-substitution yields good enzymatic and cellular potency [1] |
| Comparator Or Baseline | 7-substituted analogs (including 7-CF3, CAS 1009166-71-5); class-level SAR shows distinct potency profiles for 7- vs. 8-substituted compounds; specific IC50 values are substituent- and amine-dependent [1] |
| Quantified Difference | Substitutions at both 7- and 8-positions led to compounds with good enzymatic and cellular potency; the tricyclic core is sensitive to modification position, precluding direct potency interchange between regioisomers [1] |
| Conditions | PARP-1 enzymatic inhibition assay and C41 cellular assay (Miyashiro et al., 2009); X-ray crystallography of 7-substituted analog bound to PARP-1 (PDB 3GJW, resolution 2.3 Å) [2] |
Why This Matters
The 8-CF3 regioisomer provides a distinct spatial orientation of the trifluoromethyl group relative to the 7-CF3 isomer, which translates into different PARP-1 binding interactions and potency outcomes; selecting the wrong regioisomer for SAR campaigns yields non-comparable structure-activity data.
- [1] Miyashiro, J.; Woods, K. W.; Park, C. H.; et al. Synthesis and SAR of Novel Tricyclic Quinoxalinone Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1). Bioorg. Med. Chem. Lett. 2009, 19 (15), 4050–4054. DOI: 10.1016/j.bmcl.2009.06.016. View Source
- [2] PDB Entry 3GJW. PARP-1 Complexed with 7-(Pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one. Resolution 2.3 Å. Deposited 2009-03-09. DOI: 10.2210/pdb3gjw/pdb. View Source
